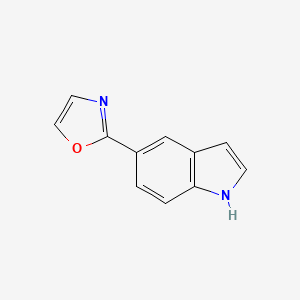

2-(1H-indol-5-yl)oxazole

Description

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(1H-indol-5-yl)-1,3-oxazole |

InChI |

InChI=1S/C11H8N2O/c1-2-10-8(3-4-12-10)7-9(1)11-13-5-6-14-11/h1-7,12H |

InChI Key |

USJXXYUGZNZTAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=NC=CO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Oxazole Derivatives with Indole Moieties

Key Insights :

- Substituents on the indole ring (e.g., methoxy or phenyl groups) enhance steric bulk and electronic effects, influencing receptor binding .

- Positional isomerism (e.g., oxazole at C2 vs. C5 of indole) may alter molecular interactions and pharmacological profiles.

Oxadiazole-Indole Hybrids

Comparison with this compound :

- Structural Differences : Oxadiazole contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to oxazole.

- Bioactivity : Oxadiazole derivatives often exhibit enhanced metabolic stability and target selectivity in neurological disorders .

Thiazole-Indole Derivatives

Comparison with this compound :

- Activity Profile : Thiazole derivatives show dual cytotoxic/antioxidant effects, whereas oxazole analogs may prioritize enzyme modulation (e.g., kinase or MAO inhibition).

Benzimidazole-Indole Hybrids

Comparison with this compound :

- Aromaticity : Benzimidazole’s fused ring system enhances π-π stacking but reduces synthetic accessibility.

- Applications : Primarily used in anti-inflammatory and anticancer research due to strong enzyme interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(1H-indol-5-yl)oxazole derivatives?

- Methodology : A common approach involves coupling indole derivatives with oxazole precursors. For example, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives are synthesized via refluxing indole acetohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification and recrystallization . Modifications include S-alkylation/aralkylation to introduce diverse functional groups . Key steps include controlling reaction time (e.g., 6 hours for cyclization) and purification via ethanol recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound derivatives?

- Methodology :

- 1H-NMR : Characteristic peaks for the indole NH proton (~10–12 ppm) and oxazole protons (aromatic region, 7–8 ppm) confirm the scaffold .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) in the oxazole ring are diagnostic .

- EI-MS : Molecular ion peaks and fragmentation patterns verify molecular weight and substituent placement .

Advanced Research Questions

Q. How does benzannulation at the oxazole or indole moiety affect the excited-state intramolecular proton transfer (ESIPT) mechanism in this compound derivatives?

- Methodology : Computational studies (TDDFT, B3LYP/6-31+G(d)) reveal that benzannulation at the oxazole ring minimally shifts ESIPT emission wavelengths but increases energy barriers due to altered charge transfer character. Benzannulation at the phenol unit (e.g., in hydroxyphenyl-oxazoles) causes red/blue shifts in fluorescence, critical for designing fluorophores .

- Data Contradiction : Benzannulation at the oxazole site (vs. phenol) produces divergent effects on ESIPT efficiency, necessitating case-specific computational validation .

Q. What strategies resolve contradictions in biological activity data for this compound analogs with varying substituents?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematic substitution at the indole C3/C5 positions and oxazole C2/C4 positions (e.g., fluoro, methyl groups) can clarify bioactivity trends. For example, 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid (4k) showed potent GPR40 agonist activity, while bulkier groups reduced efficacy .

- Biochemical Assays : Use parallel assays (e.g., glucose-dependent insulin secretion and GLP-1 secretion) to identify off-target effects or synergistic mechanisms .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of oxazole-indole coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.